molecular formula C28H56O12Si4 B3422497 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane CAS No. 257284-60-9

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane

Cat. No. B3422497
CAS RN: 257284-60-9
M. Wt: 697.1 g/mol
InChI Key: BLZDTVROPKIJLZ-UHFFFAOYSA-N
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Description

“2,4,6,8-Tetramethylcyclotetrasiloxane” is an important precursor for the deposition of polysiloxane, cyclic siloxane, silicon dioxide, and oxycarbide thin films with low dielectric constant for microelectronics, semiconductors, and other applications .


Chemical Reactions Analysis

In the presence of a Pd catalyst, this reagent can cross-couple with aryl bromides to give styrene derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.132 g/mL at 25 °C . Other physical and chemical properties are not directly available in the search results.

Scientific Research Applications

Stereochemical Reactions

  • Stereochemistry of Reactions : The compound has been used in the study of stereochemical reactions, specifically in the synthesis of all-cis-2,4,6,8-tetramethyl-2,4,6,8-tetrakis(triphenylsiloxy)cyclotetrasiloxane and related compounds, exploring nucleophilic substitution reactions and stereostructure analysis (Seki, Abe, Abe, & Gunji, 2011).

Chromatography and Separation Science

  • Hybrid Monolithic Columns : It has been utilized in the preparation of organic-silica hybrid monolithic columns for chromatography, demonstrating its application in epoxy-amine ring-opening polymerization and its role in separation mechanisms such as hydrophilic interaction and weak anion exchange (Wang, Wu, Wang, Zhan, & Chen, 2016).

Material Science

Polymer Science

  • Crosslink Density in Polymers : Studies have examined the effect of crosslink density on the properties of polysiloxane networks, highlighting the relationship between crosslink density and refractive index in these materials (Tyng, Ramli, Othman, Ramli, Ishak, & Ahmad, 2013).
  • Polymerization Mechanisms : The base-catalyzed polymerization of 2,4,6,8-tetramethylcyclotetrasiloxane, a related compound, has been investigated to understand the mechanism of cross-linkage and formation of methylsilane in the process (Lee, 1966).

Catalysis

  • Catalysis in Organic Reactions : The compound has been used in the study of catalysis, particularly in novel phosphine-palladium complex-catalyzed regioselective allylation of a Grignard reagent, demonstrating its utility in organic synthesis (Takuma & Imaki, 1993).

Safety And Hazards

This compound may be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O12Si4/c1-41(13-5-9-29-17-25-21-33-25)37-42(2,14-6-10-30-18-26-22-34-26)39-44(4,16-8-12-32-20-28-24-36-28)40-43(3,38-41)15-7-11-31-19-27-23-35-27/h25-28H,5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZDTVROPKIJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)CCCOCC5CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O12Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976098
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane

CAS RN

60665-85-2, 257284-60-9
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[3-(2-oxiranylmethoxy)propyl]cyclotetrasiloxane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060665852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl
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Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiranylmethoxy)propyl]cyclotetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane
Reactant of Route 6
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane

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